molecular formula C18H22N8O2 B2708284 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034483-53-7

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2708284
CAS No.: 2034483-53-7
M. Wt: 382.428
InChI Key: XQJYUJRFUNXASE-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N8O2 and its molecular weight is 382.428. The purity is usually 95%.
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Biological Activity

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N6OC_{16}H_{20}N_{6}O with a molecular weight of approximately 316.37 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and a piperidine derivative which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC16H20N6OC_{16}H_{20}N_{6}O
Molecular Weight316.37 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent studies have reported various synthetic pathways that utilize different reagents and conditions to achieve high yields of the desired product.

Example Synthetic Route

  • Preparation of Triazole-Pyrimidine Core : The initial step involves the formation of the triazole-pyrimidine core through cyclization reactions.
  • Pyrrolidine Modification : Subsequent reactions introduce the pyrrolidine moiety via nucleophilic substitution.
  • Final Assembly : The final compound is obtained through coupling reactions that attach the dimethylamino pyridazine group.

Anticancer Activity

Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidines have shown effectiveness against various cancer cell lines.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole-containing compounds are known for their ability to disrupt microbial cell membranes.

  • Research Findings : In vitro studies have shown that derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Another significant aspect of this compound is its potential as an enzyme inhibitor. It may interact with specific kinases involved in cancer progression.

  • Mechanism of Action : The interaction with CDK4/6 has been noted, where it binds to the inactive conformation of the kinase, leading to inhibition of cell cycle progression .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-11-9-12(2)26-18(19-11)20-16(23-26)17(27)25-8-7-13(10-25)28-15-6-5-14(21-22-15)24(3)4/h5-6,9,13H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJYUJRFUNXASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NN=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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